molecular formula C11H7ClF6O3 B14061200 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14061200
M. Wt: 336.61 g/mol
InChI Key: GXOPGAOILIIDMQ-UHFFFAOYSA-N
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Description

1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups and a chloropropanone moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring, followed by chlorination and propanone formation. One common method includes the reaction of 2,6-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy groups. This intermediate is then subjected to chlorination using thionyl chloride, followed by a Friedel-Crafts acylation to introduce the propanone moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propanone moiety can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The ketone group can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products:

    Substitution: Corresponding amines or thiols.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves its interaction with molecular targets through its reactive functional groups. The trifluoromethoxy groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chloropropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

    1-(2,6-Difluorophenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy groups, resulting in different reactivity and properties.

    1-(2,6-Bis(trifluoromethyl)phenyl)-1-chloropropan-2-one: Contains trifluoromethyl instead of trifluoromethoxy groups, affecting its chemical behavior.

Uniqueness: 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-chloropropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric effects, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H7ClF6O3

Molecular Weight

336.61 g/mol

IUPAC Name

1-[2,6-bis(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H7ClF6O3/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3

InChI Key

GXOPGAOILIIDMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F)Cl

Origin of Product

United States

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